molecular formula C21H27N3O2 B2965472 N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941883-74-5

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2965472
CAS No.: 941883-74-5
M. Wt: 353.466
InChI Key: OKOCDKIOQUCPCQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a novel compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridazinone ring, and a trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a substitution reaction.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide has shown potential in various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide: A closely related compound with similar structural features.

    N-cyclohexyl-2-{(2S,4aS,12aS)-5-methyl-8-[(methylsulfonyl)amino]-6-oxo-2,3,4,4a,5,6,12,12a-octahydropyrano[2,3-c][1,5]benzoxazocin-2-yl}acetamide: Another compound with a cyclohexyl group and a pyridazinone ring.

Uniqueness

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-14-11-16(3)18(12-15(14)2)19-9-10-21(26)24(23-19)13-20(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCDKIOQUCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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